2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE -

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE

Catalog Number: EVT-4899283
CAS Number:
Molecular Formula: C24H35N3O2
Molecular Weight: 397.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

Compound Description: N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) is a compound that demonstrated significant inhibitory effects on the differentiation of osteoclasts, cells responsible for bone resorption. [] NAPMA effectively reduced the formation of multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner. [] Furthermore, NAPMA exhibited protective effects against bone loss induced by ovariectomy. [] These findings suggest NAPMA as a potential therapeutic agent for osteoporosis and other bone diseases linked to excessive bone resorption. []

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz)

Compound Description: N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz) showed strong inhibitory activity against osteoclastogenesis. [] It effectively altered the expression of various genes associated with osteoclast-specific markers and hindered the development of mature osteoclasts. [] PPOAC-Bz also exhibited the ability to suppress F-actin belt formation and bone resorption activity in vitro. [] In vivo studies demonstrated its potential in preventing ovariectomy-induced bone loss. [] These findings highlight PPOAC-Bz as a promising candidate for treating osteolytic disorders. []

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide (PPOA-N-Ac-2-Cl)

Compound Description: N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide (PPOA-N-Ac-2-Cl) significantly decreased the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells without causing significant cytotoxic effects. [] PPOA-N-Ac-2-Cl modulated the expression of osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis. [] It also effectively reduced the protein levels of CtsK, a critical protease for bone resorption. [] Consequently, PPOA-N-Ac-2-Cl treatment resulted in decreased bone resorption activity and F-actin ring formation. [] This study indicates that PPOA-N-Ac-2-Cl acts as an inhibitor of osteoclast differentiation and holds potential as a candidate for treating osteoclast-related bone diseases by attenuating bone resorption. []

2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides

Compound Description: A series of 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides were synthesized and evaluated for their antibacterial potential. [] These compounds exhibited activity against both Gram-positive and Gram-negative bacterial strains. [] Among the synthesized molecules, two specific compounds (5o and 5c in the study) showed particularly potent antibacterial activity. [] Cytotoxicity assessments of these molecules also indicated their potential as therapeutic agents. []

N-(1-Adamantyl)acetamide

Compound Description: N-(1-adamantyl)acetamide was investigated for its ability to precipitate hexavalent uranyl cations ([U] = 20-60 g L−1) in concentrated nitric acid solutions (0.5-5 M). [] The reaction resulted in the formation of a crystalline complex, (UO2)(adam)2(NO3)2·2(adam). [] In this complex, the uranyl center is eight-fold coordinated to two chelating nitrate groups and two N-(1-adamantyl)acetamide ligands through the oxygen atom of the amide function. [] Two additional noncoordinating N-(1-adamantyl)acetamide moieties were also observed in the crystal structure, interacting through hydrogen bonding with the uranyl-centered species. [] Similar results were obtained with the plutonyl(VI) cation, forming the complex (PuO2)(adam)2(NO3)2·2(adam). [] Precipitation studies indicated high yields (up to 99% U for an L/U ratio of 5/1) for HNO3 concentrations ranging from 0.5 to 5 M. []

2-[4-substituted-1-piperazinyl]-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamides

Compound Description: This series of compounds, specifically 2-[4-substituted-1-piperazinyl]-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamides, were synthesized and evaluated for their antimicrobial activity. [] The compounds exhibited activity against various bacterial and fungal strains, including both Gram-positive and Gram-negative bacteria, as well as Candida albicans. [] Some compounds within this series demonstrated strong antibacterial action, with zones of inhibition ranging from 10 to 15 mm. [] Furthermore, a few compounds also displayed moderate antitubercular activity against Mycobacterium tuberculosis H37Rv (MIC: 6.25 µg/mL). []

N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides

Compound Description: A series of N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant potential. [] These compounds showed anticonvulsant activity in maximal electroshock seizure screening. [] Notably, one compound within the series exhibited 100% protection in the subcutaneous pentylenetetrazole screen, demonstrating significant anticonvulsant activity exceeding that of the reference drug ethosuximide. []

3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2, 5,5-trimethyl-4-thiazolidinone (HP236)

Compound Description: 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2, 5,5-trimethyl-4-thiazolidinone (HP236) is an atypical antipsychotic agent. [] Metabolic studies in rats revealed that HP236 undergoes extensive metabolism, with various metabolic pathways including cleavage of the thiazolidinone ring, oxidation of the sulfide to sulfoxide and sulfone analogs, and N-dealkylation at the piperazine ring. [] The primary circulating metabolite in rat plasma was identified as the product of thiazolidinone ring cleavage, N-acetyl-N-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2-methylpropanamide. []

(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (1)

Compound Description: (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (1) was identified as a lead compound in the development of novel anticancer agents. [] Structure-activity relationship studies focused on exploring modifications of the terminal aromatic ring and their impact on cytotoxicity in various human cancer cell lines. [] These studies revealed a preference for hydrophobic substituents on a terminal piperazine moiety. []

N-(1-adamantyl)-formamide

Compound Description: N-(1-adamantyl)-formamide served as a key intermediate in a simplified two-step synthesis of amantadine hydrochloride, an antiviral and anti-Parkinson's drug. [] It was prepared from 1-bromoadamantane and formamide with a high yield (94%). [] Subsequent hydrolysis of N-(1-adamantyl)-formamide with aqueous HCl solution afforded amantadine hydrochloride in excellent yield (93%). []

N-(1-adamantyl)acetamide

Compound Description: N-(1-adamantyl)acetamide served as a key intermediate in an improved two-step synthesis of amantadine hydrochloride. [] The procedure involved preparing N-(1-adamantyl)acetamide from adamantane and converting it to amantadine hydrochloride with an overall yield of 67%. []

2‐(4‐{[3‐(4‐fluorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl}‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (7)

Compound Description: 2‐(4‐{[3‐(4‐fluorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl}‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (7) emerged as a potent hit in a virtual screen for novel anti-HIV-1 compounds. [] It binds to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. [] Mechanistic studies confirmed its direct interaction with and function through HIV-1 MA, competing with PI(4,5)P2 for MA binding and reducing viral production. [] This compound exhibits broadly neutralizing anti-HIV activity, with IC50 values ranging from 7.5 to 15.6 μM for various group M isolates. []

(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide (AMG 487)

Compound Description: (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide (AMG 487) is a novel CXCR3 antagonist. [] Its metabolism by CYP3A4 generates an inhibitory metabolite linked to dose- and time-dependent pharmacokinetics in humans. [] Although AMG 487 itself does not directly exhibit CYP3A4 time-dependent inhibition (TDI), its M2 phenol metabolite effectively produces TDI. [] Subsequent investigations revealed that a more complex metabolic pathway involving the hydroxylated M2 metabolite (M4) was primarily responsible for CYP3A4 inactivation. []

N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl]butanamide (BD103)

Compound Description: N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl]butanamide (BD103) is a biased negative allosteric modulator of the CXC-motif chemokine receptor CXCR3. [] It exhibits probe-dependent inhibition of CXCR3 signaling. [] Site-directed mutagenesis, combined with homology modeling and docking studies, revealed that the amino acid D1864.60 in CXCR3 specifically contributes to the binding pocket of BD103. []

5-[(N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid (BD064)

Compound Description: 5-[(N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid (BD064) is another biased negative allosteric modulator of CXCR3, exhibiting probe-dependent inhibition of CXCR3 signaling. [] Studies using an allosteric radioligand, RAMX3 ([3H]N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-[(1-methylpiperidin-4-yl)methyl]acetamide), revealed that the amino acids F1313.32 and Y3087.43 in CXCR3 contribute specifically to the binding pocket of BD064. []

1,2-bis-sulfonamide derivatives

Compound Description: These compounds are a class of chemokine receptor modulators. [] Specific structural details are provided in the research paper, emphasizing variations in R5 and R6 substituents, which include a wide range of aromatic and heterocyclic groups. [] These derivatives showcase the exploration of diverse chemical space within this compound class.

2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-aryl acetamides

Compound Description: A series of 2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-aryl acetamide compounds were designed and computationally evaluated as potential reverse transcriptase inhibitors for anti-AIDS drug development. [] Molecular docking studies suggested that several compounds within this series display strong binding affinities to reverse transcriptase, exceeding that of the known inhibitor nevirapine. []

3-substituted-2-thioxoquinazolin-4(3H)-one derivatives

Compound Description: Several 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. [] The compounds were tested using carrageenan-induced rat paw edema and Eddy's hot plate methods, respectively. [] Specific compounds within this series exhibited potent anti-inflammatory and analgesic effects comparable to standard drugs like diclofenac sodium and pentazocine. []

N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazinyl}acetamide (ranolazine)

Compound Description: N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazinyl}acetamide (ranolazine) is a drug used for the treatment of chronic angina. [] Long-term toxicity studies in rats indicated a safe profile at doses of 150 mg·kg−1 or lower, while higher doses (400 mg·kg−1) resulted in reversible toxic effects on growth rate, liver and kidney functions, and lipid metabolism. []

Derived from N-(((2-hydroxyphenyl)(phenyl)methylene)amino)-2)ethyl)acetamide

Compound Description: This class of compounds represents a group of therapeutic agents. [] Specific structural details and biological activities are not provided in the research paper, but the general structure indicates an acetamide group linked to an ethyl chain, which further connects to a substituted benzhydryl amine moiety. []

Properties

Product Name

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE

IUPAC Name

2-[4-(1-adamantyl)piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide

Molecular Formula

C24H35N3O2

Molecular Weight

397.6 g/mol

InChI

InChI=1S/C24H35N3O2/c1-2-29-22-5-3-21(4-6-22)25-23(28)17-26-7-9-27(10-8-26)24-14-18-11-19(15-24)13-20(12-18)16-24/h3-6,18-20H,2,7-17H2,1H3,(H,25,28)

InChI Key

LSGDWRSUSGQIOV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C34CC5CC(C3)CC(C5)C4

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C34CC5CC(C3)CC(C5)C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.